molecular formula C14H16Cl2N4O3 B2879564 2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097888-37-2

2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide

Cat. No.: B2879564
CAS No.: 2097888-37-2
M. Wt: 359.21
InChI Key: WHMYFDAWLZXERY-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide (CAS 2097888-37-2) is a synthetic organic compound of significant interest in medicinal chemistry and agrochemical research. Its molecular structure incorporates two pharmacologically active motifs: a 2,4-dichlorophenoxyacetamide group and a 1,2,4-triazole ring system linked by an ethoxyethyl chain . The 1,2,4-triazole scaffold is widely recognized as a privileged structure in drug discovery, known to confer potent antibacterial and antifungal properties to molecules . This core is found in systemically active antifungal agents, where it offers higher bioavailability and target specificity compared to other azoles . Concurrently, the 2,4-dichlorophenoxyacetamide moiety is a key feature in certain herbicides, functioning as a synthetic auxin that induces uncontrolled growth in susceptible plants . The strategic fusion of these two domains creates a hybrid molecule with potential for novel bioactivity. Researchers are investigating this compound and its analogs primarily for their potential as antimicrobial agents against a spectrum of Gram-positive and Gram-negative bacteria, including drug-resistant strains . Its value to the research community lies in its utility as a chemical tool for exploring new modes of action, developing solutions for antimicrobial resistance, and investigating structure-activity relationships in hybrid molecular architectures. This product is intended for research and development purposes in a controlled laboratory setting.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N4O3/c15-11-1-2-13(12(16)7-11)23-8-14(21)18-3-5-22-6-4-20-10-17-9-19-20/h1-2,7,9-10H,3-6,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMYFDAWLZXERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCOCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide is a derivative of 2,4-dichlorophenoxyacetic acid and incorporates a triazole moiety, which has been associated with various biological activities. This article explores its biological activity, including its potential as a pesticide and therapeutic agent.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, which can lead to diverse pharmacological effects. The presence of the triazole ring enhances its potential as an antifungal and antibacterial agent.

Potential Pharmacological Effects:

  • Antifungal Activity : Compounds containing triazole groups are known for their efficacy against fungal infections due to their ability to inhibit fungal cytochrome P450 enzymes.
  • Antibacterial Activity : The dichlorophenoxy group has been associated with herbicidal properties but may also exhibit antibacterial effects.
  • Pesticidal Properties : The compound's structure suggests potential use as a pesticide, leveraging the herbicidal properties of dichlorophenoxyacetic acid derivatives.

1. Pesticidal Activity

A study published in Powder Diffraction characterized several derivatives of 2,4-dichlorophenoxyacetamide, including the compound . The research indicated that these compounds exhibited significant potential as pesticides due to their structural properties and biological activity against various pests .

Compound NameBiological ActivityReference
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamidePesticidal
N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamidePesticidal

2. Antifungal and Antibacterial Properties

Research on triazole derivatives has highlighted their broad-spectrum antifungal and antibacterial activities. A review emphasized that triazole compounds demonstrate significant efficacy against pathogenic fungi and bacteria, making them valuable in pharmaceutical applications .

3. Molecular Docking Studies

Molecular docking studies have shown that the triazole moiety can effectively bind to active sites of various enzymes involved in fungal metabolism. This binding affinity is crucial for the development of new antifungal agents from triazole derivatives .

Toxicity and Safety Profile

The safety profile of this compound is essential for its application in agriculture and medicine. International Chemical Safety Cards (ICSCs) provide essential safety information on similar compounds, indicating that while they may have therapeutic benefits, careful consideration of toxicity is necessary .

Comparison with Similar Compounds

Dichlorophenoxyacetamides with Trichloroethyl-Thioureido Groups

Compounds 7a–h (e.g., 7d: N-(1-(3-(4-acetamidophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide) share the dichlorophenoxyacetamide core but replace the ethoxyethyl-triazole with trichloroethyl-thioureido aryl groups. These derivatives exhibit melting points of 171–207°C and Rf values of 0.28–0.75, reflecting structural rigidity and polarity variations. Their synthesis involves chloral hydrate condensation and thiourea formation .

Triazole-Containing Derivatives

  • Compound 6m (N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide): Features a 1,2,3-triazole linked to a naphthyloxymethyl group. The 1,2,3-triazole’s distinct hydrogen-bonding capacity may alter pharmacokinetics compared to the 1,2,4-triazole in the target compound .
  • Imibenconazole (4-chlorobenzyl N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)thioacetamidate): A fungicidal agent with a thioacetamidate linker. The sulfur atom increases lipophilicity, whereas the target compound’s ethoxyethyl chain enhances aqueous solubility .

Functional Analogues with Varied Linkers

  • N-Substituted 2-Arylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide): These compounds prioritize amide planarity and hydrogen bonding for coordination or antibacterial activity, diverging from the target’s COX-2 inhibition .

Key Differentiators

Triazole Position : 1,2,4-Triazole (target) vs. 1,2,3-triazole (6m) affects hydrogen-bonding networks and metabolic degradation .

Linker Chemistry : Ethoxyethyl chain (target) vs. thioureido (7a–h) or thioacetamidate (Imibenconazole) alters pharmacokinetics and target selectivity .

Substituent Effects : Dichlorophenyl groups enhance COX-2 affinity, while naphthyl (6m) or azo (9) substituents shift activity toward other targets .

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